molecular formula C26H30N2O6 B282460 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282460
M. Wt: 466.5 g/mol
InChI Key: CUQBEPDEURUKTL-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. The compound is also known as MPDPV and belongs to the class of synthetic cathinones.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is not well understood. However, it is believed to work by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in pleasure and euphoria, as well as a decrease in anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one are not fully understood. However, it has been shown to have stimulant effects on the central nervous system, leading to increased alertness, energy, and focus. It has also been shown to have potential as a treatment for depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential as a dopamine reuptake inhibitor and a serotonin-norepinephrine-dopamine releasing agent. It is also relatively easy to synthesize and has been well-studied in the literature. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one. These include further studies on its mechanism of action, potential therapeutic uses, and potential side effects. It may also be useful to explore its potential as a reference standard in forensic toxicology and drug testing. Additionally, further studies may be needed to determine the long-term effects of this compound on the brain and body.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methoxybenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base. The resulting product is then reacted with 3-(4-morpholinyl)propylamine and cyclized to form the final product. The synthesis method is relatively straightforward and has been well-established in the literature.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research studies, including in vitro and in vivo experiments. The compound has been shown to have potential as a dopamine reuptake inhibitor and a serotonin-norepinephrine-dopamine releasing agent. It has also been used as a reference standard in forensic toxicology and drug testing.

properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H30N2O6/c1-32-20-8-4-18(5-9-20)23-22(24(29)19-6-10-21(33-2)11-7-19)25(30)26(31)28(23)13-3-12-27-14-16-34-17-15-27/h4-11,23,29H,3,12-17H2,1-2H3/b24-22+

InChI Key

CUQBEPDEURUKTL-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCCN4CCOCC4

SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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